molecular formula C11H15ClO4 B14681794 3a,4,5,6,7,7a-Hexahydroisobenzofuran-1,3-dione; 2-(chloromethyl)oxirane CAS No. 31095-87-1

3a,4,5,6,7,7a-Hexahydroisobenzofuran-1,3-dione; 2-(chloromethyl)oxirane

Katalognummer: B14681794
CAS-Nummer: 31095-87-1
Molekulargewicht: 246.69 g/mol
InChI-Schlüssel: ZFONJYDZKKEDSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Isobenzofurandione, hexahydro-, polymer with (chloromethyl)oxirane is a polymeric compound formed by the reaction of 1,3-Isobenzofurandione, hexahydro- with (chloromethyl)oxirane. This compound is known for its unique chemical properties and is used in various industrial applications due to its stability and reactivity.

Vorbereitungsmethoden

The synthesis of 1,3-Isobenzofurandione, hexahydro-, polymer with (chloromethyl)oxirane involves the reaction of 1,3-Isobenzofurandione, hexahydro- with (chloromethyl)oxirane under controlled conditions. The reaction typically requires a catalyst to facilitate the polymerization process. Industrial production methods often involve the use of high-pressure reactors and precise temperature control to ensure the desired polymer structure is achieved .

Analyse Chemischer Reaktionen

1,3-Isobenzofurandione, hexahydro-, polymer with (chloromethyl)oxirane undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

1,3-Isobenzofurandione, hexahydro-, polymer with (chloromethyl)oxirane has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1,3-Isobenzofurandione, hexahydro-, polymer with (chloromethyl)oxirane involves its ability to form stable chemical bonds with other molecules. This polymer can interact with various molecular targets through covalent bonding, hydrogen bonding, and van der Waals forces. These interactions enable the polymer to exert its effects in different applications, such as enhancing the mechanical strength of materials or improving the stability of drug formulations .

Vergleich Mit ähnlichen Verbindungen

1,3-Isobenzofurandione, hexahydro-, polymer with (chloromethyl)oxirane can be compared with other similar compounds, such as:

The uniqueness of 1,3-Isobenzofurandione, hexahydro-, polymer with (chloromethyl)oxirane lies in its ability to form stable polymers with a wide range of applications, from industrial coatings to medical devices.

Eigenschaften

CAS-Nummer

31095-87-1

Molekularformel

C11H15ClO4

Molekulargewicht

246.69 g/mol

IUPAC-Name

3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione;2-(chloromethyl)oxirane

InChI

InChI=1S/C8H10O3.C3H5ClO/c9-7-5-3-1-2-4-6(5)8(10)11-7;4-1-3-2-5-3/h5-6H,1-4H2;3H,1-2H2

InChI-Schlüssel

ZFONJYDZKKEDSV-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2C(C1)C(=O)OC2=O.C1C(O1)CCl

Verwandte CAS-Nummern

31095-87-1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.